molecular formula C29H36O9 B13446869 (6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione

(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione

Cat. No.: B13446869
M. Wt: 528.6 g/mol
InChI Key: LXIQXFWXXPJPEE-DTMFTIHWSA-N
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Description

The compound “(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2’-oxirane]-3,18-dione” is a complex organic molecule characterized by its intricate spirocyclic structure. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spirocyclic core, introduction of functional groups, and stereochemical control. Common synthetic routes may involve:

    Cyclization reactions: to form the spirocyclic core.

    Functional group transformations: such as acetylation and hydroxylation.

    Stereoselective synthesis: to ensure the correct configuration of chiral centers.

Industrial Production Methods

Industrial production of complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as chromatography and crystallization.

    Scale-up processes: to transition from laboratory to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example:

    Oxidation: may yield ketones or carboxylic acids.

    Reduction: may yield alcohols or alkanes.

    Substitution: may yield halogenated compounds or ethers.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for drug development or as a diagnostic tool.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.

Mechanism of Action

The mechanism by which the compound exerts its effects may involve:

    Molecular targets: Binding to specific proteins, enzymes, or receptors.

    Pathways: Modulation of biochemical pathways or signaling cascades.

    Biological effects: Induction of cellular responses such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other spirocyclic molecules or those with similar functional groups. Examples include:

    Spirooxindoles: Known for their biological activities.

    Spiroketals: Common in natural products and pharmaceuticals.

    Spirocyclic lactones: Found in various bioactive compounds.

Uniqueness

The uniqueness of the compound lies in its specific spirocyclic structure and functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione

InChI

InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4,6,12-13,20-22,25,33H,5,7-11,14-16H2,1-3H3/t20-,21-,22-,25+,26?,27-,28+,29?/m1/s1

InChI Key

LXIQXFWXXPJPEE-DTMFTIHWSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)C=C4CCO[C@@]([C@H]4O)(CCC=CC(=O)O[C@H]5C3(C6(CO6)[C@@H](C5)O2)C)C(=O)C

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(CCC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(=O)C

Origin of Product

United States

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